molecular formula C8H7NO4S B186815 2-[(Carboxymethyl)sulfanyl]nicotinic acid CAS No. 325704-15-2

2-[(Carboxymethyl)sulfanyl]nicotinic acid

Cat. No. B186815
M. Wt: 213.21 g/mol
InChI Key: LWYLTYOUJNZLKD-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl)sulfanyl]nicotinic acid, also known as CMNA, is a compound used for proteomics research . It has a molecular formula of C8H7NO4S and a molecular weight of 213.21 g/mol .


Molecular Structure Analysis

The molecular structure of 2-[(Carboxymethyl)sulfanyl]nicotinic acid is represented by the formula C8H7NO4S . The average mass is 213.210 Da and the monoisotopic mass is 213.009583 Da .

Scientific Research Applications

Production and Industrial Applications

Nicotinic acid, a component of 2-[(Carboxymethyl)sulfanyl]nicotinic acid, is used in various industries. Industrially, it is primarily produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid. New ecological methods for producing nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, are being explored to meet the needs of green chemistry and minimize environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Nicotinic Acid Conversion in Plants

Research on the conversion of nicotinic acid in plants has been conducted. A study involving the administration of [2,3,7-14C] nicotinic acid to tobacco plants in hydroponic culture revealed insights into the conversion of nicotinic acid into nicotine, contributing to our understanding of plant biochemistry and metabolism (Scott, 1967).

Receptor Binding and Pharmacology

Research into the binding of nicotinic acid to receptors, such as GPR109A, has been explored to understand its lipid-lowering effects. This includes the identification of receptors that mediate the anti-lipolytic effect of nicotinic acid, which is significant in understanding its pharmacological profile (Tunaru et al., 2003).

Chemical Synthesis and Derivatives

The development of novel sulfanilyl amino acids and dipeptides derived from compounds like nicotinic acid highlights the ongoing research in synthesizing new chemical entities. Such studies are crucial for expanding the range of compounds with potential therapeutic or industrial applications (El-Sayed, 2007).

properties

IUPAC Name

2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLTYOUJNZLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352976
Record name 2-[(carboxymethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Carboxymethyl)sulfanyl]nicotinic acid

CAS RN

325704-15-2
Record name 2-[(carboxymethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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